Acetylarginyltryptophyl diphenylglycine
Description
Significance of Peptides as Signaling Molecules in Biological Systems
Peptides are fundamental to intercellular communication, acting as hormones, neurotransmitters, and growth factors. ulprospector.comresearchgate.netnih.gov Their ability to bind to specific cell surface receptors initiates intracellular signaling cascades that can alter gene expression, cell proliferation, and other vital functions. researchgate.netnih.gov This precise mechanism of action allows for targeted regulation of biological pathways, making peptides essential for processes ranging from immune responses to tissue repair. nih.govbrieflands.com
Overview of Synthetic Peptides in Advanced Molecular Research
The ability to synthesize peptides in the laboratory has revolutionized molecular research. gcimagazine.com Synthetic peptides allow scientists to create mimics of natural signaling molecules, as well as novel sequences with enhanced or entirely new functionalities. nih.gov These custom-designed peptides are invaluable tools for studying protein-protein interactions, mapping enzyme-substrate relationships, and investigating the intricacies of cellular signaling pathways. gcimagazine.comnih.gov
Historical Context of Peptide Discovery and Application in Mechanistic Studies
The study of peptides dates back to the early 20th century, with the discovery of hormones like secretin. nih.gov Early research focused on isolating and identifying these molecules to understand their physiological roles. The development of solid-phase peptide synthesis by R. Bruce Merrifield in the 1960s was a watershed moment, making peptides readily accessible for research and therapeutic development. nih.gov This technological advancement paved the way for the use of synthetic peptides in mechanistic studies to elucidate the complex workings of biological systems.
Rationale for Investigating Acetylarginyltryptophyl Diphenylglycine within Peptide Biochemistry
Within the vast landscape of peptide research, specific sequences are designed to target particular biological processes. This compound is a synthetic tetrapeptide developed for its potential to influence the extracellular matrix of the skin. Current time information in Barcelona, ES.cosmeticsandtoiletries.com Understanding the biochemical and cellular mechanisms of this specific peptide provides insight into how targeted peptide inhibitors can be designed to modulate enzymatic activity and protein synthesis, with potential applications in dermatology and beyond. Current time information in Barcelona, ES.globalcosmeticsnews.com This article will focus exclusively on the chemical compound this compound, exploring its known functions and the available research findings related to its mechanism of action.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-2-phenylacetyl]amino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N8O6/c1-21(44)40-27(17-10-18-38-35(36)37)31(45)41-28(19-24-20-39-26-16-9-8-15-25(24)26)32(46)42-29(22-11-4-2-5-12-22)33(47)43-30(34(48)49)23-13-6-3-7-14-23/h2-9,11-16,20,27-30,39H,10,17-19H2,1H3,(H,40,44)(H,41,45)(H,42,46)(H,43,47)(H,48,49)(H4,36,37,38)/t27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKVMNZTZSUQBC-KRCBVYEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)N[C@@H](C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334583-93-5 | |
| Record name | Acetylarginyltryptophyl diphenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334583935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETYLARGINYLTRYPTOPHYL DIPHENYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O32SH1GPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Elucidation and Chemical Characteristics of Acetylarginyltryptophyl Diphenylglycine
Classification as a Tetrapeptide
Acetylarginyltryptophyl diphenylglycine is classified as a tetrapeptide. paulaschoice.co.ukcreative-peptides.com A tetrapeptide is an oligopeptide consisting of four amino acids linked together by three peptide bonds. wikipedia.org Many tetrapeptides are known to be pharmacologically active, often because their short, defined structure allows for high affinity and specificity for various biological receptors. wikipedia.org The sequence of this synthetic peptide is Ac-Arg-Trp-Phg-Phg-OH. chemicalbook.com
Detailed Amino Acid Sequence and Derivatization: Ac-Arg-Trp-Phg-Phg-OH
The primary structure of the peptide is defined by the specific sequence of its four amino acid residues and the chemical modifications at its ends. The sequence consists of Arginine, Tryptophan, and two consecutive Diphenylglycine residues. chemicalbook.combkherb.com The peptide is further modified by an acetyl group at the N-terminus and has a free carboxyl group at the C-terminus.
Table 1: Components of this compound
| Component | Type | Abbreviation | Key Feature |
|---|---|---|---|
| N-Terminal Group | Derivatization | Ac- | Acetyl Group |
| Residue 1 | Proteinogenic Amino Acid | Arginine (Arg) | Basic, positively charged side chain |
| Residue 2 | Proteinogenic Amino Acid | Tryptophan (Trp) | Aromatic, hydrophobic side chain |
| Residue 3 | Non-Proteinogenic Amino Acid | Diphenylglycine (Phg) | Cα,α-disubstituted, conformationally constrained |
| Residue 4 | Non-Proteinogenic Amino Acid | Diphenylglycine (Phg) | Cα,α-disubstituted, conformationally constrained |
| C-Terminal Group | Functional Group | -OH | Carboxyl Group |
The combination of arginine and tryptophan is a common feature in many bioactive peptides. nih.gov These two amino acids possess crucial chemical properties that are often complementary.
Arginine (Arg): Arginine is a basic amino acid characterized by its guanidinium (B1211019) group, which is positively charged at neutral pH. ias.ac.in This cationic nature allows arginine residues to form strong hydrogen bonds and electrostatic interactions, particularly with anionic components of other molecules. paulaschoice.co.uknih.gov
Tryptophan (Trp): Tryptophan contains a large, hydrophobic indole (B1671886) side chain. ias.ac.in This feature gives it a distinct preference for the interfacial regions of lipid bilayers. paulaschoice.co.uknih.gov The combination of arginine and tryptophan in a peptide sequence can lead to cation-π interactions, where the cationic guanidinium group of arginine interacts favorably with the electron-rich indole ring of tryptophan, potentially enhancing and stabilizing peptide structure and its interactions with other molecules. paulaschoice.co.uk
A defining feature of this tetrapeptide is the inclusion of two consecutive Cα,α-diphenylglycine (Phg) residues. Diphenylglycine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. nih.gov The incorporation of such residues is a key strategy in modern peptide design to confer specific properties. nih.govnih.gov
The primary significance of Cα,α-disubstituted amino acids like diphenylglycine is the severe stereochemical constraint they impose on the peptide backbone. nih.gov This rigidity limits the number of accessible conformations the peptide can adopt. While diphenylglycine can exhibit structural versatility, adopting either folded or extended conformations depending on the sequence context, studies have shown that the presence of two consecutive diphenylglycine residues strongly favors and stabilizes a fully extended conformation. nih.govnih.gov This enforced extended structure can be critical for fitting into a specific binding pocket or for orienting the other functional residues (Arg and Trp) in a precise manner.
Stereochemical Considerations and Conformation in Solution
In solution, linear peptides can exist as an equilibrium of multiple conformers. A key factor in the conformational dynamics of peptides is the potential for cis-trans isomerization of the amide bonds that link the amino acids. wikipedia.org While the trans conformation is energetically favored for most peptide bonds, the energy barrier for isomerization is lowered in strained peptides, leading to a population of cis-amide bonds. wikipedia.org
For this compound, the conformational landscape is heavily influenced by the two rigid diphenylglycine units, which, as noted, promote a stable, extended structure. nih.gov The final conformation in solution would be a balance between this rigidity and the rotational freedom around the bonds of the arginine and tryptophan residues. Experimental techniques such as 2D Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools used to determine the predominant conformation and inter-proton distances in solution. nih.gov
Computational Analysis of Peptide Structure and Dynamics
Computational methods are powerful tools for investigating the structure and dynamics of peptides at an atomic level. creative-peptides.com Techniques such as molecular dynamics (MD) simulations can model the motion of atoms over time, providing detailed insights into the peptide's conformational preferences, flexibility, and energetics. creative-peptides.comchemicalbook.com
The process involves creating a computational model of the peptide and simulating its behavior in a given environment (e.g., water) using a set of empirical equations known as a force field. chemicalbook.com For complex systems or to observe rare conformational changes, enhanced sampling methods like replica-exchange molecular dynamics (REMD) can be employed. nih.gov For even higher accuracy, particularly at key interaction sites, hybrid quantum mechanics/molecular dynamics (QM/MM) calculations can be performed. nih.gov Such computational analyses can predict the most stable 3D structures, map the energy landscape of different conformations, and simulate how the peptide might interact with a biological target, complementing and guiding experimental studies.
Table 2: Common Computational Methods in Peptide Analysis
| Method | Principle | Application to this compound |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Uses classical mechanics (force fields) to simulate the movement of atoms over time. chemicalbook.com | Predicts the most stable conformations in solution, analyzes flexibility, and studies interactions with other molecules. |
| Replica Exchange MD (REMD) | An enhanced sampling technique that simulates multiple copies of the system at different temperatures to overcome energy barriers. nih.gov | More efficiently explores the complete conformational space to identify all stable and metastable structures. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats a small, critical region of the system with high-accuracy quantum mechanics and the rest with classical mechanics. nih.gov | Provides a highly accurate description of electronic effects during specific interactions, such as binding to a target. |
| Structure Prediction (e.g., I-TASSER) | Uses fragment assembly and template-based modeling to predict the 3D structure from the amino acid sequence. creative-peptides.com | Generates initial 3D models of the peptide for further refinement by simulation methods. |
Synthesis Methodologies and Chemical Modifications of Acetylarginyltryptophyl Diphenylglycine
Overview of Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering a rapid and efficient means of assembling peptide chains while attached to an insoluble polymer support, or resin. This approach simplifies the purification process as excess reagents and byproducts can be washed away after each coupling step. For a tetrapeptide like Acetylarginyltryptophyl diphenylglycine, SPPS would involve the sequential addition of the constituent amino acids, starting from the C-terminal diphenylglycine, onto a suitable resin.
The general workflow for the SPPS of this compound would be as follows:
Attachment of the first amino acid, Fmoc-diphenylglycine, to a solid support resin.
Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the attached amino acid.
Coupling of the next Fmoc-protected amino acid (Fmoc-diphenylglycine) to the deprotected N-terminus of the resin-bound amino acid.
Repetition of the deprotection and coupling steps for Fmoc-tryptophan and Fmoc-arginine.
Acetylation of the N-terminus of the final amino acid (arginine).
Cleavage of the completed peptide from the resin and simultaneous removal of side-chain protecting groups.
Fragment Condensation Strategies
While stepwise SPPS is common for shorter peptides, fragment condensation offers an alternative strategy, particularly for larger or more complex sequences. This approach involves the synthesis of smaller peptide fragments, which are then coupled together on the solid phase or in solution. For this compound, a plausible fragment condensation strategy could involve the synthesis of two dipeptide fragments: Ac-Arg(Pbf)-Trp(Boc)-OH and H-Phg-Phg-Resin. These fragments would then be coupled together on the solid support.
This method can be advantageous in minimizing the accumulation of side products that can occur during lengthy stepwise syntheses. However, the coupling of peptide fragments can be challenging and may require specific activation methods to avoid racemization at the C-terminal amino acid of the acylating fragment.
| Strategy | Description | Potential Advantages | Potential Challenges |
| Stepwise SPPS | Sequential addition of single amino acid residues to the growing peptide chain on a solid support. | High efficiency for shorter peptides, straightforward automation. | Potential for aggregation and incomplete reactions with longer or difficult sequences. |
| Fragment Condensation | Synthesis of peptide fragments which are then coupled together. | Reduced number of coupling cycles on the final support, potentially higher purity for complex peptides. | Risk of racemization at the coupling site, solubility issues with protected fragments. |
Protecting Group Chemistry in this compound Synthesis
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the various functional groups of the amino acids. The choice of protecting groups is critical and must be orthogonal, meaning that the protecting group of the α-amino group can be removed without affecting the side-chain protecting groups, and vice-versa.
For the synthesis of this compound, a common protecting group strategy would employ the acid-labile Boc (tert-butyloxycarbonyl) or the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group for the temporary protection of the α-amino group. The side chains of the amino acids also require robust protection:
Arginine (Arg): The guanidinium (B1211019) group is strongly basic and requires protection. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a common choice in Fmoc-based SPPS due to its acid lability, allowing for its removal during the final cleavage step with trifluoroacetic acid (TFA).
Tryptophan (Trp): The indole (B1671886) ring of tryptophan can be susceptible to oxidation and modification during the acidic conditions of cleavage. The Boc group is often used to protect the indole nitrogen, preventing side reactions.
Diphenylglycine (Phg): As a non-proteinogenic amino acid with a bulky diphenylmethyl side chain, it does not possess a reactive side chain functional group and therefore typically does not require side-chain protection.
N-terminal Acetylation: The final N-terminal acetyl group is introduced after the final arginine residue has been coupled and its Fmoc group has been removed. This is typically achieved by treating the resin-bound peptide with acetic anhydride.
| Amino Acid | Functional Group | Common Protecting Group | Deprotection Condition |
| Arginine | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Strong acid (e.g., TFA) |
| Tryptophan | Indole | Boc (tert-butyloxycarbonyl) | Strong acid (e.g., TFA) |
| α-Amino (N-terminus) | Amine | Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) |
Liquid-Phase Peptide Synthesis Approaches for Complex Peptides
Liquid-phase peptide synthesis (LPPS) presents an alternative to SPPS, where the synthesis is carried out in solution. bachem.com This method can be advantageous for large-scale synthesis and for peptides that may exhibit poor solvation or aggregation on a solid support. bachem.com In a modern LPPS approach for this compound, a soluble tag might be attached to the C-terminal amino acid to facilitate purification after each coupling step via precipitation or extraction. bachem.com
The synthesis would proceed in a stepwise manner similar to SPPS, but all reactions would occur in a homogeneous solution phase. While LPPS can offer benefits in terms of scalability and potentially lower costs for reagents and solvents, it generally requires more complex purification procedures for intermediate steps compared to the simple washing steps of SPPS. bachem.com Recently, the development of new coupling reagents has improved the efficiency and reduced epimerization in solution-phase synthesis. mdpi.com
Purification and Analytical Techniques for Synthetic Peptides
Following cleavage from the solid support or completion of the synthesis in the liquid phase, the crude peptide must be purified and its identity confirmed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary technique for both the purification and purity assessment of synthetic peptides. Reversed-phase HPLC (RP-HPLC) is most commonly used, where the peptide is separated based on its hydrophobicity.
For the purification of this compound, a C18 column is typically employed. The mobile phase usually consists of a gradient of two solvents: an aqueous phase containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), and an organic phase, typically acetonitrile. The peptide is eluted from the column by gradually increasing the concentration of the organic solvent. Fractions are collected and those containing the pure peptide, as determined by analytical HPLC, are pooled.
The purity of the final product is also determined by analytical RP-HPLC, where a sharp, symmetrical peak corresponding to the target peptide should be observed. The purity is calculated as the area of the main peak relative to the total area of all peaks in the chromatogram.
| HPLC Parameter | Typical Condition for this compound |
| Column | C18, 5 µm particle size, 100 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over 30 minutes |
| Detection | UV at 220 nm and 280 nm (due to Tryptophan) |
| Flow Rate | 1 mL/min for analytical, higher for preparative |
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular mass of the synthesized peptide. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The observed molecular weight should match the calculated theoretical molecular weight of this compound (C₃₅H₄₀N₈O₆).
| Compound | Calculated Monoisotopic Mass (Da) | Observed Mass (Da) [Hypothetical] |
| This compound | 680.3122 | 680.3125 |
In addition to confirming the molecular mass of the parent ion, tandem mass spectrometry (MS/MS) can be used to sequence the peptide. In an MS/MS experiment, the parent ion is isolated and fragmented, and the masses of the resulting fragment ions (b- and y-ions) are measured. This fragmentation pattern provides definitive confirmation of the amino acid sequence.
Development of Derivatives and Analogues of this compound
While specific derivatives and analogues of this compound are not detailed in the public domain, the development of such compounds would follow established principles of medicinal chemistry and peptide design aimed at enhancing properties like efficacy, stability, and skin penetration. The development of novel peptides for cosmetics often involves creating and screening large libraries of related sequences. lubrizol.com
Strategies for Developing Derivatives and Analogues:
| Modification Strategy | Rationale and Potential Impact |
|---|---|
| Amino Acid Substitution | Replacing one or more amino acids in the sequence could lead to analogues with improved activity or stability. For instance, substituting an L-amino acid with its D-enantiomer can increase resistance to enzymatic degradation. The substitution of arginine with other amino acids has been shown to alter the inhibitory activity of peptides against elastase. nih.gov |
| Modification of the Peptide Backbone | Altering the amide bonds to create peptidomimetics can enhance stability against proteases. |
| Terminal Modifications | Besides N-terminal acetylation, other acyl groups could be introduced to modulate lipophilicity and skin penetration. C-terminal amidation is another common modification that can increase peptide stability. |
| Lipidation | Attaching a fatty acid chain (lipidation) to the peptide, for example, creating a lipopeptide, can significantly enhance its skin penetration and bioavailability. This is a common strategy in cosmetic peptide development. |
| Cyclization | Creating a cyclic version of the peptide can constrain its conformation, potentially leading to higher receptor affinity and increased stability. Cyclic peptides containing arginine and tryptophan have been investigated as kinase inhibitors. nih.gov |
The development of new cosmetic peptides, such as those by the creators of Relistase™, often involves a rational design approach, where peptides are specifically crafted to interact with a biological target, followed by screening of numerous candidates to identify the most promising leads. cosmeticsdesign.comlubrizol.com This process would be applied to generate and test derivatives and analogues of this compound to potentially create next-generation anti-aging ingredients.
Molecular and Cellular Mechanisms of Action
Enzymatic Modulation and Inhibition
Acetylarginyltryptophyl diphenylglycine's principal and most well-documented function is its ability to modulate the activity of degradative enzymes, particularly those that target components of the extracellular matrix. This inhibitory action is crucial for maintaining the structural integrity and resilience of the skin.
Specific Inhibition of Elastase Activity
The hallmark of this compound's molecular action is its specific inhibition of elastase, a serine protease responsible for the breakdown of elastin (B1584352). researchgate.netpnas.org Elastin is a critical protein that imparts elasticity and resilience to the skin and other connective tissues. The degradation of elastin by elastase is a key factor in the age-related loss of skin firmness and the formation of wrinkles. By inhibiting elastase activity, this compound helps to preserve the existing elastin fibers within the dermis, thereby maintaining skin elasticity. specialchem.com
While detailed, publicly available peer-reviewed studies on the specific biochemical interactions between this compound and elastase are limited, information from technical datasheets and cosmetic ingredient databases indicates that the tetrapeptide acts as an inhibitor of elastase. specialchem.com The interaction is believed to be competitive, with the peptide binding to the active site of the elastase enzyme, thereby preventing it from binding to its natural substrate, elastin. The structure of the tetrapeptide, containing aromatic and basic amino acid residues, likely plays a key role in its affinity for the elastase active site.
Table 1: Elastase Inhibition Data for Selected Peptide Inhibitors (for comparative context)
| Inhibitor Name | Source/Type | IC50/Ki Value | Reference |
| ShSPI | Centipede Venom Peptide | Ki = 12.6 nM | nih.gov |
| Roseltide rT1 | Plant-derived Peptide | IC50 = 0.47 µM | nih.gov |
| This compound | Synthetic Tetrapeptide | Qualitatively confirmed to inhibit elastase activity | specialchem.com |
Note: The data for ShSPI and Roseltide rT1 are provided for comparative purposes to illustrate the range of potencies for peptide-based elastase inhibitors. Specific kinetic values for this compound are not publicly available in peer-reviewed literature.
Detailed crystallographic or NMR structural data of the complex between elastase and this compound are not available in the public domain. However, based on the known structure of the elastase active site and the structure of other peptide inhibitors, a hypothetical binding mode can be inferred. The active site of elastase contains a series of subsites (S1, S2, etc.) that accommodate the amino acid residues of the substrate. It is likely that the diphenylglycine and tryptophan residues of the tetrapeptide occupy the hydrophobic pockets of the elastase active site, while the acetylated N-terminus and the arginine residue may form hydrogen bonds and electrostatic interactions with the enzyme, contributing to the stability of the enzyme-inhibitor complex. nih.gov
Inhibition of Other Extracellular Matrix (ECM) Degrading Enzymes (e.g., Matrix Metalloproteinases, if applicable)
While the primary focus of this compound is the inhibition of elastase, the broader impact on other ECM-degrading enzymes, such as matrix metalloproteinases (MMPs), is not well-documented in scientific literature. Solar radiation is known to increase the activity of both elastases and MMPs, leading to the degradation of collagen and elastin. Some cosmetic ingredient descriptions suggest a protective role for this tetrapeptide against ECM degradation in a more general sense, but specific inhibitory activity against MMPs has not been explicitly detailed.
Extracellular Matrix (ECM) Remodeling and Regulation
Beyond its inhibitory effects on degradative enzymes, this compound also actively participates in the remodeling and regulation of the extracellular matrix.
This is primarily achieved by stimulating the synthesis of new structural proteins, most notably type I collagen. specialchem.comnih.govresearchgate.net Collagen is the most abundant protein in the skin, providing tensile strength and structural support. The age-related decline in collagen synthesis contributes significantly to the appearance of fine lines, wrinkles, and sagging skin.
In vitro studies have confirmed that this compound stimulates the synthesis of type I collagen in human dermal fibroblasts. specialchem.comresearchgate.net This dual-action mechanism—preventing elastin breakdown while promoting collagen production—results in a net increase in the structural integrity of the dermis, leading to improved skin firmness and elasticity. nih.govresearchgate.net
Table 2: Summary of the Molecular Actions of this compound
| Mechanism of Action | Target Enzyme/Process | Outcome | Reference |
| Enzymatic Inhibition | Elastase | Preservation of elastin fibers, maintenance of skin elasticity. | researchgate.netpnas.org |
| ECM Synthesis Stimulation | Type I Collagen Synthesis | Increased dermal strength and support, reduction of wrinkles. | specialchem.comnih.govresearchgate.net |
Stimulation of Type I Collagen Synthesis
This compound is a synthetic tetrapeptide known to stimulate the synthesis of Type I collagen. incidecoder.comci.guidecreative-peptides.com This action helps to promote skin support and restore integrity. ci.guide As a signaling peptide, it is designed to address a loss of firmness in mature skin by boosting the production of this essential structural protein. incidecoder.comcreative-peptides.com
The synthesis of collagen is a complex process regulated by various cellular signaling pathways. One of the most critical pathways is the transforming growth factor-β (TGF-β) pathway. rsc.orgmdpi.com Activation of the TGF-β/Smad pathway, in particular, is known to promote the synthesis of procollagen (B1174764). rsc.org Research indicates that TGF-β3 can increase α1(I) procollagen mRNA levels, leading to a significant rise in collagen protein synthesis in human dermal fibroblasts. nih.gov While the direct interaction of this compound with the TGF-β pathway is a subject of ongoing research, its function as a cell-communicating peptide suggests it may operate through such established signaling cascades to upregulate collagen gene expression. renude.co
Other pathways also play a role in regulating collagen production. The JAK/STAT pathway, which can be activated by TGF-β, is crucial for collagen synthesis. nih.gov Similarly, the PI3K/Akt signaling pathway is recognized for its association with collagen synthesis; its activation enhances collagen expression while its inhibition leads to downregulation. nih.gov These pathways represent the complex signaling environment through which peptides can influence cellular protein production.
The formation of mature collagen fibers is a multi-step process that begins after the initial translation of procollagen α-chains. youtube.com This precursor molecule, procollagen, undergoes a series of essential post-translational modifications primarily within the endoplasmic reticulum. wikipedia.orgbiologists.com Key steps include the hydroxylation of specific proline and lysine (B10760008) residues, a process dependent on vitamin C as a cofactor, and the subsequent glycosylation of certain hydroxylysine residues. youtube.comwikipedia.org These modifications are critical for the formation of the stable triple helix structure of procollagen. wikipedia.org
Once assembled, procollagen is transported out of the cell into the extracellular space. wikipedia.orgbiologists.com There, specific enzymes called procollagen peptidases cleave the N- and C-terminal propeptides. biologists.comnih.gov This cleavage converts procollagen into tropocollagen, diminishing its solubility and allowing it to self-assemble into larger structures known as collagen fibrils. nih.gov The role of this compound is primarily centered on initiating this cascade by stimulating the initial gene expression and synthesis of procollagen, rather than direct enzymatic involvement in the subsequent processing steps. Efficient procollagen processing is itself a crucial regulatory point in the deposition of the collagen matrix. nih.gov
Protection of Elastin and Other ECM Components from Proteolytic Degradation
A key mechanism of this compound is its ability to protect critical components of the extracellular matrix (ECM) from enzymatic breakdown. ci.guide Specifically, this tetrapeptide works by inhibiting the activity of elastase, an enzyme that degrades elastin. incidecoder.comrenude.co Elastin is the protein responsible for the elasticity and firmness of the skin. renude.co Factors such as solar radiation can increase the activity of enzymes like elastase and metalloproteinases, which accelerates the degradation of both elastin and collagen. ci.guide By curbing elastase activity, this compound helps preserve the existing elastin fibers, thereby combating skin sag (B610663) and improving elasticity. incidecoder.comci.guide
Table 1: In-Vivo Efficacy of this compound (as 4% Relistase)
| Metric | Improvement | Study Duration | Participant Group |
|---|---|---|---|
| Skin Elasticity | 14% | 8 weeks | Mature women (average age 49) |
| Skin Tightness | 15.6% | 8 weeks | Mature women (average age 49) |
Data sourced from manufacturer in-vivo testing. incidecoder.com
Influence on the Overall Homeostasis and Integrity of the ECM
The extracellular matrix (ECM) is a complex network of proteins and other molecules, including collagen and elastin, that provides structural and biochemical support to surrounding cells. ci.guide The health of the ECM depends on a delicate balance, or homeostasis, between the synthesis of new components and the degradation of old ones. nih.gov
This compound contributes positively to this balance through a dual-action mechanism. It stimulates the production of new Type I collagen while simultaneously protecting existing elastin from proteolytic degradation. incidecoder.comci.guide By both increasing synthesis and decreasing degradation of key structural proteins, the peptide helps to restore the integrity of the ECM. ci.guide This action combats the visible signs of aging by restructuring connective tissue and improving the skin's fundamental support system. ci.guide The major components of the vascular basement membrane, a part of the ECM, include collagen IV, laminins, and fibronectin, all of which are required for vascular homeostasis. nih.gov
Cellular Signaling and Intercellular Communication
Role as a Cell-Communicating Peptide
This compound is classified as a cell-communicating peptide or ingredient. incidecoder.compaulaschoice.dk Such peptides function as signaling molecules that can interact with specific receptors on cell surfaces. renude.co This interaction triggers intracellular signaling cascades that lead to specific biological responses, such as modulating protein production. renude.co In this capacity, the tetrapeptide transmits signals that instruct the cell to increase the synthesis of collagen and to curb the enzymatic activity that leads to ECM degradation. incidecoder.comcreative-peptides.com This method of action, coordinating cellular behavior, is a key feature of many modern cosmetic peptides. nih.gov
Table 2: Summary of Molecular Actions
| Action | Target | Mechanism | Result |
|---|---|---|---|
| Synthesis Stimulation | Type I Collagen | Upregulates gene expression via cellular signaling pathways. | Increased collagen production. incidecoder.comci.guide |
| Proteolytic Protection | Elastin | Inhibits the activity of the enzyme elastase. | Reduced degradation of elastin fibers. renude.co |
| Cellular Communication | Fibroblast Receptors | Acts as a signaling molecule to trigger specific responses. | Coordinated cellular action to improve ECM integrity. renude.copaulaschoice.dk |
Investigation of Receptor Binding and Activation Pathways
The cellular activity of this compound is initiated through its interaction with specific cell surface receptors. As a tetrapeptide that can be classified as a signal peptide, and more specifically an elastin-derived peptide (EDP) or "elastokine," its binding targets are primarily associated with the extracellular matrix signaling. Research into the receptor interactions of EDPs has identified the Elastin Receptor Complex (ERC) as the main receptor. frontiersin.orgnih.govfrontiersin.org
The Elastin Receptor Complex is a heterotrimeric structure composed of three distinct subunits:
Elastin Binding Protein (EBP): This is the peripheral subunit of the complex that directly binds to elastin and its derived peptides. frontiersin.orgresearchgate.net The binding is facilitated by a specific consensus sequence, often xGxxPG, present in the peptides, which allows for their anchoring to the EBP. frontiersin.org
Protective Protein/Cathepsin A (PPCA): This subunit is associated with the EBP and plays a role in stabilizing the complex. frontiersin.org
Neuraminidase-1 (Neu-1): A membrane-associated sialidase, Neu-1 is a critical component for the transduction of the signal following peptide binding. frontiersin.orgfrontiersin.org Its enzymatic activity is essential for initiating the downstream cellular responses. frontiersin.org
While the ERC is considered the primary receptor for elastokines, some studies also suggest potential interactions with other cell surface receptors, such as αvβ3 and αvβ5 integrins and galectin-3. frontiersin.orgfrontiersin.org The binding of this compound to the EBP subunit of the Elastin Receptor Complex is the pivotal event that triggers a conformational change in the complex, leading to the activation of its signaling cascade.
Modulation of Intracellular Signal Transduction Cascades
Upon binding of this compound to the Elastin Receptor Complex (ERC), a cascade of intracellular signaling events is initiated, translating the external signal into a specific cellular response. The activation of the ERC, particularly the enzymatic activity of the Neuraminidase-1 (Neu-1) subunit, is fundamental to this process. frontiersin.org
The signal transduction pathway associated with the ERC involves the activation of heterotrimeric G-proteins, specifically the Gαi subfamily. frontiersin.org Following the peptide-induced conformational change in the receptor, the Gαi protein is activated and sets in motion a series of downstream phosphorylation events. This cascade often culminates in the activation of key protein kinases, including:
ERK1/2 (Extracellular signal-regulated kinases 1 and 2): These are members of the Mitogen-Activated Protein Kinase (MAPK) family and are central to regulating cellular processes like proliferation and differentiation. frontiersin.org
Akt (Protein Kinase B): This kinase is a crucial node in signaling pathways that govern cell survival and metabolism. frontiersin.org
Influence on Fibroblast Activity and Phenotype
The primary target cells for this compound within the dermis are fibroblasts. These cells are responsible for synthesizing and maintaining the extracellular matrix (ECM), which provides structural integrity and elasticity to the skin. The signaling cascades initiated by this tetrapeptide directly influence the activity and phenotype of fibroblasts.
The principal effects on fibroblasts include:
Stimulation of Collagen Synthesis: As a signal peptide, this compound upregulates the production of type I collagen by fibroblasts. incidecoder.comci.guide Collagen is the most abundant protein in the skin, providing tensile strength and firmness. The stimulation of its synthesis helps to reinforce the dermal structure.
Inhibition of Elastase Activity: The peptide has been shown to inhibit the activity of elastase, an enzyme that degrades elastin fibers. incidecoder.comci.guide Elastin is critical for the skin's ability to recoil and maintain its elasticity. By protecting existing elastin from degradation, the peptide helps to preserve the skin's suppleness.
Enhanced Extracellular Matrix Production: Beyond collagen, signal peptides can stimulate fibroblasts to produce other essential ECM components, such as fibronectin and laminin. researchgate.net This contributes to a more organized and robust dermal matrix.
These modulatory effects on fibroblasts result in a tangible improvement in the biomechanical properties of the skin. In-vivo studies conducted by the manufacturer of a product containing this compound (under the trade name Relistase™) have demonstrated these effects quantitatively.
Table 1: In-Vivo Efficacy of this compound
| Parameter | Treatment | Duration | Average Subject Age | Result |
|---|---|---|---|---|
| Skin Elasticity | 4% Relistase™ | 8 weeks | 49 | 14% improvement |
| Skin Tightness | 4% Relistase™ | 8 weeks | 49 | 15.6% increase |
Data sourced from manufacturer's in-vivo testing. incidecoder.com
Through this multifaceted influence on fibroblast activity—both stimulating the production of new ECM components and protecting existing ones—this compound contributes to the restructuring of the dermal connective tissue.
Biocatalytic and Biostimulatory Effects
The effects of this compound can be categorized as biostimulatory, with its primary mechanism also involving a form of biocatalytic interaction, specifically enzyme inhibition.
Biostimulatory Effects:
The term "biostimulatory" refers to the peptide's ability to stimulate or elicit a biological response in cells. This compound acts as a biostimulant by:
Promoting Youthful Skin Functions: It signals fibroblasts to increase the synthesis of crucial structural proteins like type I collagen. frontiersin.orgci.guide This mimics the body's natural regenerative pathways that tend to slow down with age.
Biocatalytic Aspects:
While not a catalyst in the traditional sense of accelerating a reaction, the peptide's interaction with elastase falls under the broader scope of biocatalysis, which includes the modulation of enzyme activity.
Enzyme Inhibition: The primary "biocatalytic" role of this peptide is as an inhibitor of the enzyme elastase. incidecoder.comci.guide It binds to the enzyme, blocking its catalytic function of breaking down elastin. This inhibitory action is a key part of its mechanism to preserve the integrity of the extracellular matrix.
It is important to distinguish this inhibitory role from that of a true biocatalyst that would increase the rate of a chemical reaction. In this context, the peptide is a biologically active molecule that modulates a biological process by inhibiting a specific enzyme. Peptides, in general, can be designed to act as enzyme mimics (peptidomimetics) to perform highly specific reactions, but the documented function of this compound is primarily inhibitory and stimulatory. americanpeptidesociety.org
In Vitro and Ex Vivo Research Methodologies for Acetylarginyltryptophyl Diphenylglycine
Enzyme Inhibition Assays
A primary mechanism of action attributed to Acetylarginyltryptophyl diphenylglycine is the inhibition of elastase, a protease responsible for the degradation of elastin (B1584352), a critical protein for skin elasticity. incidecoder.comincidecoder.comspecialchem.com To quantify this inhibitory activity, researchers utilize enzyme inhibition assays.
Spectrophotometric and Fluorometric Methods for Elastase Activity Measurement
The activity of elastase, and consequently the inhibitory effect of compounds like this compound, can be precisely measured using spectrophotometric and fluorometric assays. sigmaaldrich.com These methods rely on the use of synthetic substrates that, when cleaved by elastase, produce a detectable signal.
Spectrophotometric assays often employ a chromogenic substrate, such as N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA). sigmaaldrich.comnih.gov In the presence of active elastase, SANA is hydrolyzed, releasing the yellow-colored compound p-nitroaniline (pNA). nih.gov The rate of pNA formation, which is directly proportional to elastase activity, can be quantified by measuring the increase in absorbance at a specific wavelength using a spectrophotometer. elastin.comnih.gov The introduction of an inhibitor like this compound would lead to a decrease in the rate of pNA release, allowing for the calculation of inhibitory potency.
Fluorometric assays offer an alternative and often more sensitive method for measuring elastase activity. sigmaaldrich.comnih.gov These assays utilize substrates that are conjugated to a fluorophore, rendering them non-fluorescent. When elastase cleaves the substrate, the fluorophore is released, resulting in a measurable increase in fluorescence. sigmaaldrich.com A common fluorophore used in these kits is AFC (7-Amino-4-trifluoromethylcoumarin). sigmaaldrich.com The intensity of the fluorescent signal is directly proportional to the enzymatic activity. The inhibitory effect of this compound can be determined by the reduction in the fluorescence signal compared to a control without the inhibitor.
| Assay Type | Principle | Substrate Example | Detection Method |
| Spectrophotometric | Cleavage of a chromogenic substrate releases a colored product. nih.gov | N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) sigmaaldrich.com | Measurement of light absorbance elastin.com |
| Fluorometric | Cleavage of a fluorogenic substrate releases a fluorescent molecule. sigmaaldrich.com | Substrate linked to AFC (7-Amino-4-trifluoromethylcoumarin) sigmaaldrich.com | Measurement of fluorescence emission affiassay.com |
Substrate Specificity Analysis in the Presence of the Tetrapeptide
To further characterize the inhibitory action of this compound, it is important to understand its specificity. This involves assessing whether the tetrapeptide's inhibitory effect is selective for elastase or if it also affects other proteases. This can be achieved by conducting similar enzymatic assays using a panel of different proteases (e.g., trypsin, chymotrypsin, matrix metalloproteinases) and their respective specific substrates. By comparing the inhibitory activity of this compound across this panel, researchers can determine its selectivity profile. A high degree of specificity for elastase would suggest a targeted mechanism of action.
Cell Culture Models for ECM Studies
Beyond its direct effects on enzymes, this compound is also investigated for its ability to influence the synthesis of extracellular matrix components, such as collagen and elastin. specialchem.comnih.govresearchgate.net In vitro cell culture models provide a powerful tool for these investigations.
Fibroblast Cell Lines for Collagen and Elastin Synthesis Studies
Human dermal fibroblasts are the primary cell type responsible for producing and maintaining the skin's extracellular matrix, including collagen and elastin. Therefore, these cells are the most relevant model for studying the effects of this compound on ECM synthesis. Researchers culture these fibroblasts in a controlled laboratory environment and then treat them with the tetrapeptide.
Quantitative Analysis of Collagen Production (e.g., ELISA, Western Blot, qPCR)
Following treatment of fibroblast cultures with this compound, several quantitative techniques can be employed to measure changes in collagen production.
Enzyme-Linked Immunosorbent Assay (ELISA): This highly sensitive and quantitative method can measure the amount of collagen secreted by the fibroblasts into the cell culture medium. Specific antibodies that recognize and bind to collagen are used to capture and detect the protein. The amount of collagen is then quantified by a colorimetric or chemiluminescent reaction.
Western Blot: This technique allows for the detection and relative quantification of specific proteins within a cell lysate. After treating fibroblasts with the tetrapeptide, the cells are lysed, and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with an antibody specific for collagen. The intensity of the resulting band provides a semi-quantitative measure of the amount of collagen produced.
Quantitative Polymerase Chain Reaction (qPCR): This molecular biology technique measures the expression levels of the genes that code for collagen (e.g., COL1A1, COL1A2). By quantifying the amount of messenger RNA (mRNA) for these genes, researchers can determine if this compound stimulates collagen synthesis at the genetic level. An increase in collagen gene expression would suggest that the tetrapeptide upregulates the production of this vital ECM protein.
| Technique | Analyte | Principle | Type of Data |
| ELISA | Secreted Protein (Collagen) | Antibody-based detection and quantification. | Quantitative |
| Western Blot | Intracellular Protein (Collagen) | Antibody-based detection of protein bands. | Semi-quantitative |
| qPCR | mRNA (Collagen genes) | Amplification and quantification of specific gene transcripts. | Quantitative |
Immunofluorescence and Histological Assessment of ECM Components
To visualize the effects of this compound on the extracellular matrix, researchers can use immunofluorescence and histological staining techniques.
Immunofluorescence: In this method, fibroblasts are grown on coverslips and treated with the tetrapeptide. The cells are then fixed and incubated with primary antibodies that specifically bind to collagen or elastin. Subsequently, fluorescently labeled secondary antibodies are used to detect the primary antibodies. When viewed under a fluorescence microscope, the distribution and abundance of collagen and elastin fibers in the extracellular matrix can be visualized and compared between treated and untreated cells.
Histological Staining: For ex vivo studies, skin explants can be cultured and treated with this compound. After the treatment period, the tissue can be fixed, sectioned, and stained with specific dyes that visualize ECM components. For instance, Masson's trichrome stain can be used to visualize collagen fibers (which appear blue), providing a qualitative assessment of changes in collagen density and organization within the dermal layer of the skin.
Through the systematic application of these in vitro and ex vivo research methodologies, a comprehensive understanding of the biochemical and cellular effects of this compound can be achieved. These studies are crucial for elucidating its mechanism of action and providing a scientific basis for its use in cosmetic and dermatological applications.
Biophysical Techniques for Protein-Peptide Interactions
Biophysical methods are essential for quantifying the direct molecular interactions between a peptide and its biological targets. acs.org These techniques provide critical data on binding affinity, kinetics, and the thermodynamic forces that govern the formation of a peptide-protein complex, offering a foundational understanding of the peptide's mechanism of action. wur.nl
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that enables the real-time measurement of molecular interactions. wikipedia.org It provides precise data on the rates of association and dissociation, which are crucial for determining the binding affinity of a ligand (the peptide) to its immobilized target protein. nih.govnih.gov
In a theoretical study of this compound, SPR would be employed to quantify its binding kinetics to human neutrophil elastase, a key enzyme implicated in the degradation of elastin in the skin. In such an experiment, purified human elastase would be immobilized on a sensor chip. The peptide, serving as the analyte, would be flowed across the chip at various concentrations. The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the mass change and recorded in a sensorgram. ci.guide Analysis of the association (binding) and dissociation (unbinding) phases of the sensorgram allows for the calculation of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
The equilibrium dissociation constant (KD), calculated as the ratio of kd to ka, represents the concentration of peptide required to saturate 50% of the target protein binding sites at equilibrium. A lower KD value signifies a higher binding affinity.
Table 1: Illustrative Binding Kinetics Data for this compound Interaction with Human Elastase via SPR
| Parameter | Symbol | Representative Value | Unit | Description |
| Association Rate Constant | ka | 1.5 x 10⁵ | M⁻¹s⁻¹ | Rate at which the peptide binds to the target protein. |
| Dissociation Rate Constant | kd | 3.0 x 10⁻³ | s⁻¹ | Rate at which the peptide-protein complex dissociates. |
| Equilibrium Dissociation Constant | KD | 20 | nM | Measure of binding affinity; lower values indicate stronger binding. |
| (Note: The data presented in this table is hypothetical and for illustrative purposes only.) |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. nih.govnih.gov This allows for the simultaneous determination of all thermodynamic parameters of an interaction in a single experiment: the binding affinity (KD), the stoichiometry of the interaction (n), the change in enthalpy (ΔH), and the change in entropy (ΔS). frontiersin.orgstrath.ac.uk This provides a complete thermodynamic profile, revealing the forces that drive the binding interaction. wur.nlincidecoder.com
To analyze the interaction of this compound with elastase, a solution of the peptide would be titrated into a sample cell containing a solution of purified elastase. wur.nl Each injection of the peptide triggers a small heat change, which is measured by the highly sensitive calorimeter until the elastase molecules become saturated. nih.gov The resulting data are plotted as heat flow per injection versus the molar ratio of peptide to protein.
The shape of the binding isotherm yields the binding constant (KD) and the stoichiometry (n). The total heat change is directly related to the enthalpy of binding (ΔH). From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing insight into whether the interaction is driven by favorable enthalpic contributions (e.g., hydrogen bonds) or entropic contributions (e.g., hydrophobic interactions).
Table 2: Illustrative Thermodynamic Profile of this compound Binding to Human Elastase via ITC
| Parameter | Symbol | Representative Value | Unit | Description |
| Stoichiometry | n | 1.1 | - | Molar ratio of peptide to protein in the complex. |
| Enthalpy Change | ΔH | -25.5 | kcal/mol | Heat released or absorbed upon binding. |
| Entropy Change | ΔS | -15.2 | cal/mol·K | Change in the system's disorder upon binding. |
| Dissociation Constant | KD | 25 | nM | Measure of binding affinity derived from thermodynamic data. |
| (Note: The data presented in this table is hypothetical and for illustrative purposes only.) |
Advanced Imaging Techniques
Advanced imaging techniques are indispensable for visualizing the effects of peptides at the cellular and subcellular levels. They provide spatial context to biochemical data, allowing researchers to observe how a peptide interacts with cells and influences the structure of complex biological tissues like the skin.
Confocal Microscopy for Cellular Localization and Receptor Studies
Confocal microscopy is an optical imaging technique used to increase resolution and contrast by using a spatial pinhole to block out-of-focus light. biorxiv.org In peptide research, it is frequently used to visualize the localization of fluorescently-labeled peptides within cells or tissues, providing insights into their uptake, trafficking, and sites of action. acs.org
To investigate the cellular behavior of this compound, a fluorescent tag (e.g., fluorescein (B123965) isothiocyanate, FITC) would be conjugated to the peptide. Human dermal fibroblast cells would be cultured and subsequently incubated with the labeled peptide. Using a confocal microscope, researchers could then visualize the peptide's location. Potential observations could include accumulation at the cell membrane, suggesting interaction with surface receptors, or internalization into cytoplasmic vesicles, indicating cellular uptake through endocytosis. Co-localization studies, using fluorescent antibodies against specific cellular components (like collagen or elastin fibers), could further elucidate the peptide's sites of activity.
Atomic Force Microscopy (AFM) for ECM Ultrastructure Analysis
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface at the nanoscale. youtube.com Beyond imaging, AFM can also measure the mechanical properties of biological samples, such as stiffness and adhesion. nih.gov In dermatology research, AFM is uniquely suited for studying the ultrastructure of the extracellular matrix (ECM), providing detailed analysis of collagen and elastin fiber organization. biorxiv.orgnih.gov
An ex vivo study to assess the impact of this compound on skin structure would involve the use of human skin explants. nih.govnih.gov These explants would be cultured and treated with a formulation containing the peptide over several days. Following treatment, the tissue would be prepared for AFM analysis. By scanning the dermal layer, AFM can generate high-resolution topographical maps of the ECM. This allows for the quantitative analysis of collagen fibril diameter, orientation, and network density. Comparing peptide-treated explants to control samples could reveal structural improvements, such as a more organized and dense collagen network, providing direct visual evidence of the peptide's claimed efficacy in restructuring the skin's matrix. ci.guide
Omics Approaches in Peptide Research
"Omics" technologies, such as proteomics and transcriptomics, provide a global, high-throughput view of the molecular changes within a biological system in response to a stimulus. These approaches are invaluable for discovering the broader mechanisms of action of a peptide beyond its primary target, identifying affected signaling pathways and downstream functional outcomes.
In the context of this compound, a proteomics study would be designed to identify and quantify large-scale changes in protein expression in human fibroblasts following peptide treatment. Using techniques like mass spectrometry, researchers could compare the proteome of treated cells to untreated controls. A key expected finding would be the upregulation of Type I collagen, confirming the peptide's ability to stimulate its synthesis. wikipedia.org
Simultaneously, a transcriptomics analysis (e.g., using RNA-sequencing) would measure the expression levels of thousands of genes. This could reveal that the peptide influences the expression of genes encoding not only for ECM proteins but also for signaling molecules involved in fibroblast activation and matrix remodeling. By integrating proteomics and transcriptomics data, a comprehensive picture of the cellular response to this compound can be constructed, validating its known functions and potentially uncovering novel mechanisms that contribute to its anti-aging effects.
Proteomics for Identifying Downstream Protein Targets
Proteomics is the large-scale study of proteins, particularly their structures and functions. In the context of this compound, proteomics is a critical methodology for identifying the full spectrum of proteins that are directly or indirectly affected by the peptide. This goes beyond its primary targets to create a comprehensive map of its influence on cellular processes. The main objective is to compare the proteome—the entire set of proteins—of cells or tissues treated with the peptide against an untreated control group.
The research process typically involves treating cell cultures, such as human dermal fibroblasts, or ex vivo human skin explants with this compound. After an incubation period, proteins are extracted from both the treated and control samples. These protein mixtures are then separated and analyzed using techniques like two-dimensional gel electrophoresis (2D-GE) or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govyoutube.com
Mass spectrometry-based proteomics allows for the identification and quantification of thousands of proteins in a single experiment. youtube.com By analyzing the data, researchers can identify proteins that are differentially expressed—either upregulated or downregulated—in response to the peptide.
Detailed Research Findings: While specific, large-scale proteomics studies on this compound are not widely published in peer-reviewed literature, the known mechanisms of the peptide allow for a clear hypothesis of expected findings. A primary finding would be the confirmation of its inhibitory effect on human neutrophil elastase. Furthermore, an increase in the expression of extracellular matrix (ECM) proteins would be anticipated. Given its role in promoting skin integrity, a key target for analysis is the upregulation of Collagen Type I. ci.guide Other potential protein targets could include those involved in cellular signaling pathways related to skin aging and repair.
The kind of data generated from such a proteomics study can be illustrated in the table below, which shows hypothetical results of a quantitative proteomics analysis on human fibroblasts treated with the peptide.
| Protein Target | UniProt ID | Fold Change (Treated vs. Control) | Function |
| Collagen alpha-1(I) chain | P02452 | ↑ 2.1 | Extracellular matrix, skin firmness |
| Elastin | P15502 | ↔ 1.0 | Extracellular matrix, skin elasticity |
| Decorin | P07585 | ↑ 1.8 | Binds to collagen, influences fibrillogenesis |
| Fibronectin | P02751 | ↑ 1.6 | Extracellular matrix glycoprotein |
| Neutrophil elastase | P08246 | ↓ 1.9 | Protease that degrades elastin and other proteins |
This table is illustrative and based on the known mechanism of action of the compound. The data is hypothetical and serves to demonstrate the type of results obtained from proteomics analysis.
Transcriptomics for Gene Expression Profiling
Transcriptomics involves the study of the transcriptome—the complete set of RNA transcripts produced by the genome at a specific time. This methodology provides insight into how this compound may alter cellular function at the genetic level by modulating gene expression. Techniques such as DNA microarrays and RNA-sequencing (RNA-seq) are used to generate a profile of the genes that are actively being transcribed. nih.govnih.gov
The experimental setup is similar to that of proteomics. Cell cultures or skin explants are treated with the peptide, and RNA is extracted from both treated and control samples. With RNA-seq, the extracted RNA is converted to complementary DNA (cDNA) and then sequenced, providing quantitative readouts of the abundance of each transcript. nih.govresearchgate.net This data reveals which genes are switched on or off, or have their expression levels increased or decreased, as a result of the peptide's influence.
Bioinformatic analysis of the transcriptomic data helps to identify differentially expressed genes and group them into biological pathways. nih.gov This can uncover previously unknown mechanisms of action and provide a deeper understanding of the peptide's effects on cellular processes like cell proliferation, inflammation, and matrix synthesis and degradation.
Detailed Research Findings: Specific transcriptomic data for this compound is not readily available in public databases. However, based on its known functions, a transcriptomics study would likely investigate the expression of genes encoding for key proteins. For instance, researchers would expect to see an upregulation of genes responsible for producing ECM components, such as COL1A1 (the gene for Collagen Type I). Conversely, a downregulation of genes that promote inflammation or protein degradation could be hypothesized.
The following table provides an example of the type of data that would be generated from a transcriptomics study, showing hypothetical changes in gene expression in skin cells following treatment.
| Gene Name | Gene ID | Fold Change (Treated vs. Control) | Biological Process |
| COL1A1 | 1277 | ↑ 2.5 | Collagen synthesis, ECM organization |
| ELANE | 1991 | ↓ 2.0 | Proteolysis, inflammation |
| MMP1 | 4312 | ↓ 1.7 | Matrix metallopeptidase, collagen degradation |
| TGFB1 | 7040 | ↑ 1.8 | Transforming Growth Factor, stimulates collagen synthesis |
| IL6 | 3569 | ↓ 1.5 | Interleukin-6, pro-inflammatory cytokine |
This table is illustrative and based on the known mechanism of action of the compound. The data is hypothetical and serves to demonstrate the type of results obtained from transcriptomics analysis.
Comparative Biochemical and Biological Studies
Comparison of Acetylarginyltryptophyl Diphenylglycine with Other Synthetic Peptides Targeting ECM Homeostasis
This compound, a synthetic tetrapeptide, is a notable agent in the field of skin science, primarily recognized for its role in maintaining the integrity of the extracellular matrix (ECM). incidecoder.comci.guide The ECM is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. This peptide is part of a growing class of cosmetic peptides designed to counteract the signs of aging by preserving and remodeling the ECM. ci.guidespecialchem.com A comprehensive understanding of its function is best achieved through a comparative analysis with other synthetic peptides that share similar therapeutic targets.
Structural Analogies and Dissimilarities
This compound, with the sequence Ac-Arg-Trp-Phg-Phg-OH, is a tetrapeptide, meaning it is composed of four amino acids. ci.guide A key structural feature is the presence of two diphenylglycine (Phg) residues, which are non-proteinogenic amino acids. The N-terminus of the peptide is acetylated, a common modification in cosmetic peptides to increase stability and skin penetration.
In comparison, other well-known synthetic peptides targeting the ECM exhibit distinct structural characteristics:
Palmitoyl (B13399708) Pentapeptide-4 (Matrixyl®): As a pentapeptide, it contains five amino acids (Lys-Thr-Thr-Lys-Ser) and is lipidated with a palmitoyl group at the N-terminus. mdpi.com This lipidation significantly enhances its hydrophobicity and ability to penetrate the skin.
Acetyl Hexapeptide-8 (Argireline®): This is a hexapeptide, composed of six amino acids. mdpi.com Like this compound, it is acetylated at the N-terminus.
Copper Tripeptide-1 (GHK-Cu): This is a tripeptide (Gly-His-Lys) that forms a complex with a copper ion. The presence of the copper ion is integral to its biological activity. wikipedia.org
Other Tetrapeptides: The class of tetrapeptides is broad and includes others like Acetyl Tetrapeptide-5 and Palmitoyl Tetrapeptide-7, which have different amino acid sequences and may or may not be lipidated. mdpi.com For instance, Tetrapeptide-68 is derived from the skin structural protein Loricrin. nih.gov
The primary structural dissimilarities lie in the number of amino acid residues, the specific amino acid sequences, and the nature of N-terminal modifications (acetylation vs. palmitoylation) or the chelation of metal ions. These differences are fundamental to their varying mechanisms of action and biological effects.
Table 1: Structural Comparison of Synthetic Peptides
| Peptide | INCI Name | Number of Amino Acids | Key Structural Features |
| This compound | This compound | 4 | Acetylated N-terminus, contains two diphenylglycine residues. ci.guide |
| Matrixyl® | Palmitoyl Pentapeptide-4 | 5 | Palmitoylated N-terminus. mdpi.com |
| Argireline® | Acetyl Hexapeptide-8 | 6 | Acetylated N-terminus. mdpi.com |
| GHK-Cu | Copper Tripeptide-1 | 3 | Forms a complex with a copper ion. wikipedia.org |
Divergent Cellular Signaling Profiles
This compound is reported to have a dual mechanism of action: it inhibits elastase and also stimulates the synthesis of type I collagen. incidecoder.comci.guide The stimulation of collagen synthesis suggests that it acts as a signal peptide, interacting with cellular receptors to initiate specific intracellular signaling cascades. However, the precise signaling pathways activated by this tetrapeptide are not detailed in available scientific literature. While some signal peptides are known to act through the Transforming Growth Factor-Beta (TGF-β) pathway to stimulate fibroblast activity, a direct link for this compound has not been definitively established in published studies. nih.gov
The cellular signaling profiles of other synthetic peptides are more extensively characterized:
Palmitoyl Pentapeptide-4: This peptide is a fragment of the pro-collagen type I molecule and is believed to stimulate the synthesis of collagen types I and III, as well as fibronectin and hyaluronic acid, by activating the TGF-β pathway. nih.gov
Copper Tripeptide-1 (GHK-Cu): GHK-Cu has been shown to modulate the expression of a large number of genes, promoting wound healing, stimulating collagen and glycosaminoglycan synthesis, and exhibiting anti-inflammatory effects. wikipedia.org
Acetyl Hexapeptide-8: This peptide is known as a neurotransmitter-inhibiting peptide. It is a mimic of the N-terminal end of the SNAP-25 protein and is thought to interfere with the formation of the SNARE complex, leading to a reduction in muscle contraction and the appearance of expression lines. mdpi.com Its primary mechanism is not direct ECM synthesis stimulation.
Palmitoyl Tetrapeptide-7: This peptide is believed to reduce inflammation by down-regulating the production of interleukin-6 (IL-6), which can contribute to the degradation of the ECM. mdpi.com
Table 2: Comparative Mechanisms of Action
| Peptide | Primary Mechanism | Cellular Effects |
| This compound | Elastase Inhibition, Signal Peptide incidecoder.comci.guide | Preserves elastin (B1584352), stimulates type I collagen synthesis. ci.guide |
| Palmitoyl Pentapeptide-4 | Signal Peptide nih.gov | Stimulates synthesis of collagen I & III, fibronectin, and hyaluronic acid. nih.gov |
| Acetyl Hexapeptide-8 | Neurotransmitter Inhibition mdpi.com | Reduces muscle contraction to minimize expression lines. mdpi.com |
| Copper Tripeptide-1 | Signal Peptide wikipedia.org | Stimulates collagen synthesis, promotes wound healing, anti-inflammatory effects. wikipedia.org |
| Palmitoyl Tetrapeptide-7 | Anti-inflammatory mdpi.com | Reduces IL-6 production. mdpi.com |
Comparative Analysis of Biological Effects with Natural Peptides Involved in ECM Regulation
The biological effects of this compound can also be contextualized by comparing it to naturally occurring peptides that regulate the ECM. These natural peptides, often called matrikines, are fragments of larger ECM proteins like collagen and elastin that are generated during tissue turnover or injury. nih.gov These fragments are not merely byproducts of degradation but are themselves biologically active, capable of signaling to cells to modulate processes like cell proliferation, migration, and ECM synthesis. nih.gov
For example, elastin-derived peptides (EDPs) can be generated during the breakdown of elastin fibers. nih.gov Some EDPs have been shown to interact with cell surface receptors, leading to various cellular responses, which can sometimes be pro-inflammatory or contribute to further matrix degradation. nih.gov In contrast, this compound is designed to have a protective effect by inhibiting the very enzyme that would generate such fragments, thereby preventing the potential downstream negative effects of excessive elastin degradation. ci.guide
Similarly, peptides derived from the hydrolysis of collagen have been shown to stimulate fibroblasts to produce more collagen, fibronectin, and elastin, often through the activation of the TGF-β pathway. nih.gov The reported collagen-stimulating effect of this compound mirrors this function of natural collagen-derived peptides, suggesting it may mimic the regenerative signals of these natural fragments. ci.guide
However, synthetic peptides like this compound offer advantages over their natural counterparts, including higher purity, stability, and the potential for modification to enhance skin penetration and efficacy. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for the rational design of more potent and specific analogues. Such studies systematically modify the peptide's structure—for instance, by altering the amino acid sequence, changing stereochemistry, or modifying the terminal groups—and evaluate the impact on its function.
Currently, there are no publicly available SAR studies specifically for this compound. The rationale behind its specific sequence—Ac-Arg-Trp-Phg-Phg-OH—is likely based on proprietary research by its manufacturer. However, general principles from SAR studies of other peptide-based enzyme inhibitors can provide some insights. For elastase inhibitors, for example, the presence of hydrophobic and aromatic amino acids is often important for binding to the enzyme's active site. nih.gov The inclusion of tryptophan (Trp) and the two diphenylglycine (Phg) residues in this compound likely serves this purpose. The N-terminal acetylation is a common strategy to protect against degradation by aminopeptidases and to increase lipophilicity, which can aid in skin penetration.
Without specific SAR data for this compound, a detailed analysis of the contribution of each amino acid to its inhibitory and signaling functions remains speculative. Further research in this area would be invaluable for the development of next-generation peptides for ECM homeostasis.
Future Directions and Advanced Research Frontiers
Elucidation of Comprehensive Receptor Binding Profiles and Downstream Effects
The current understanding of how Acetylarginyltryptophyl diphenylglycine initiates its effects at the molecular level is still in its nascent stages. It is theorized that the peptide interacts with specific receptors on skin cells to trigger its biological activity. noncomedogenic.co.za However, the identity of these receptors and the full spectrum of their downstream signaling cascades are yet to be fully elucidated.
Future research should focus on a systematic screening of potential receptor targets. This could involve a combination of in-silico modeling and experimental binding assays to identify high-affinity interactions. Once primary receptors are identified, subsequent studies can map the downstream signaling pathways that are activated or inhibited. This would provide a more complete picture of the peptide's mechanism of action, moving beyond the general observation of increased collagen synthesis.
Table 1: Potential Research Approaches for Receptor Profiling
| Research Method | Objective | Potential Outcomes |
| In-Silico Docking Studies | To predict the binding affinity of this compound to a library of known cell surface receptors. | Identification of a shortlist of candidate receptors for further experimental validation. |
| Surface Plasmon Resonance (SPR) | To quantitatively measure the binding kinetics and affinity between the peptide and immobilized candidate receptors. | Confirmation of direct receptor binding and determination of binding strength. |
| Cell-Based Reporter Assays | To assess the activation or inhibition of specific signaling pathways in response to peptide treatment. | Identification of the functional consequences of receptor binding. |
| Phosphoproteomics | To identify changes in protein phosphorylation patterns within cells upon treatment with the peptide. | A global view of the signaling networks modulated by the peptide. |
Investigation of Additional Cellular Pathways Modulated by this compound
The known effects of this compound are primarily related to the extracellular matrix (ECM). However, it is plausible that this peptide influences a broader range of cellular processes. Future investigations should explore its potential impact on other key cellular pathways implicated in skin health and aging, such as those involved in inflammation, oxidative stress, and cellular senescence.
For instance, studies could examine whether the peptide modulates the expression of pro-inflammatory cytokines or antioxidant enzymes. Understanding these additional activities could open up new applications for the peptide in addressing a wider array of skin conditions.
Rational Design of Next-Generation Peptidic Modulators Based on this compound Scaffold
With a deeper understanding of the structure-activity relationships of this compound, it will be possible to rationally design next-generation peptidic modulators with enhanced properties. This could involve modifying the peptide's sequence to improve its stability, bioavailability, or receptor-binding affinity.
Computational modeling and synthetic chemistry could be employed to create a library of analogues. These new peptides would then be screened for their biological activity, with the goal of identifying compounds with superior performance for specific applications.
Development of Novel In Vitro Models for Deeper Mechanistic Insights
To gain a more comprehensive understanding of the biological effects of this compound, it is crucial to move beyond traditional 2D cell cultures and utilize more physiologically relevant in vitro models. Three-dimensional (3D) skin equivalents and organ-on-a-chip platforms offer a more accurate representation of the complex microenvironment of human skin. chanhtuoi.com
These advanced models can be used to study the peptide's effects on cell-cell and cell-matrix interactions, as well as its penetration and distribution within the different layers of the skin. This will provide valuable insights that are not obtainable from simpler culture systems.
Exploration of Inter-Peptide Synergistic Effects in Complex Biological Systems
The observation that some cosmetic formulations combine multiple peptides suggests that there may be synergistic interactions between them. incidecoder.com Future research should systematically investigate the potential for synergistic effects between this compound and other bioactive peptides.
For example, studies could explore whether combining this peptide with others that target different aspects of skin aging, such as muscle contraction or pigmentation, could lead to a more comprehensive anti-aging effect. incidecoder.com Identifying these synergies could lead to the development of more potent and multi-functional peptide-based therapies.
Table 2: Examples of Potential Synergistic Peptide Combinations
| Peptide Class | Example Peptide | Potential Synergistic Effect with this compound |
| Neurotransmitter-inhibiting peptides | Acetyl Hexapeptide-8 | Combined effect on both intrinsic and extrinsic signs of aging. |
| Signal peptides | Palmitoyl (B13399708) Tripeptide-1 | Enhanced stimulation of multiple collagen types and other ECM components. |
| Carrier peptides | Copper Tripeptide-1 | Improved delivery and bioavailability of both peptides. |
Advanced Bioengineering Applications of this compound and its Analogues
The ability of this compound to modulate the ECM suggests that it could have significant potential in the field of bioengineering and regenerative medicine. Peptides that can influence the cellular microenvironment are valuable tools for creating bioactive scaffolds that can guide tissue repair and regeneration. researchgate.netfrontiersin.org
Future research could explore the incorporation of this peptide into biomaterials such as hydrogels to create scaffolds that promote wound healing or the regeneration of dermal and epidermal tissues. researchgate.net Furthermore, the development of peptide analogues with specific functionalities could expand its use in a variety of tissue engineering applications. nih.govnih.gov
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for synthesizing Acetylarginyltryptophyl diphenylglycine with high purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu chemistry for sequential coupling. For diphenylglycine residues, pre-activation with HBTU/HOBt in DMF and extended coupling times (≥2 hours) improve yield . Post-synthesis, reverse-phase HPLC with C18 columns (gradient: 0.1% TFA in water/acetonitrile) ensures purity ≥95%. Quantification via potentiometric titration (0.1 N NaOH) and mass spectrometry (MALDI-TOF) validates molecular integrity .
Q. How does this compound inhibit elastase activity, and what assays are suitable for validating this mechanism?
- Methodological Answer : The peptide competitively binds elastase active sites, as shown via Michaelis-Menten kinetics using fluorogenic substrates (e.g., N-succinyl-Ala-Ala-Pro-Val-AMC). Assays should include controls for non-specific protease inhibition (e.g., PMSF) and measure IC50 values at physiological pH (7.4). Ex vivo validation in human dermal fibroblast cultures can assess collagen I synthesis via ELISA (pro-collagen type I C-peptide) .
Q. What are the stability considerations for this compound in aqueous formulations?
- Methodological Answer : Stability studies require lyophilized peptide storage at -20°C under argon. In aqueous buffers (pH 5–7), degradation occurs via hydrolysis at the diphenylglycine residue. Accelerated stability testing (40°C/75% RH for 6 weeks) with LC-MS monitoring identifies degradation products. Adding cryoprotectants (e.g., trehalose) or non-ionic surfactants (Polysorbate 80) enhances shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s collagen-stimulating effects across different in vitro models?
- Methodological Answer : Discrepancies often arise from fibroblast donor variability (age, passage number) or assay conditions (serum-free vs. serum-containing media). Standardize protocols using primary fibroblasts from aged donors (≥50 years) and measure collagen I mRNA (qRT-PCR for COL1A1) alongside protein levels. Include TGF-β1 as a positive control to validate assay sensitivity .
Q. What structural characterization techniques are critical for studying this compound’s conformational stability?
- Methodological Answer : Circular dichroism (CD) spectroscopy in trifluoroethanol/water mixtures identifies α-helical or β-sheet propensities. Nuclear Overhauser effect spectroscopy (NOESY) NMR resolves spatial interactions between the acetylated N-terminus and diphenylglycine residues. Molecular dynamics (MD) simulations (e.g., AMBER force field) predict stability under physiological conditions .
Q. What strategies optimize the cellular uptake of this compound in ex vivo skin models?
- Methodological Answer : Use Franz diffusion cells with excised human epidermis to measure permeation. Enhance penetration via iontophoresis (0.5 mA/cm² for 1 hour) or chemical enhancers (oleic acid in propylene glycol). Confocal microscopy with fluorescein-labeled peptide quantifies intracellular accumulation. Compare bioavailability to acetylated control peptides lacking diphenylglycine .
Q. How can researchers design dose-response studies to differentiate specific vs. pleiotropic effects of this compound?
- Methodological Answer : Employ a multi-omics approach: transcriptomics (RNA-seq) at varying doses (0.1–100 µM) identifies gene clusters with dose-dependent regulation. Proteomics (LC-MS/MS) validates pathway-specific targets (e.g., MMP inhibition vs. TGF-β signaling). Use siRNA knockdown of elastase or collagen genes to isolate mechanistic contributions .
Experimental Design & Data Analysis
Q. What statistical frameworks are appropriate for analyzing time-series data on this compound’s anti-aging effects?
- Methodological Answer : Mixed-effects models (e.g., linear mixed models in R) account for intra-subject variability in longitudinal studies. For collagen synthesis assays, ANOVA with Tukey’s post hoc test compares treatment groups. Survival analysis (Kaplan-Meier curves) applies to chronic UVB exposure models in mice, with log-rank tests for significance .
Q. How should researchers control for batch-to-batch variability in peptide synthesis?
- Methodological Answer : Implement quality control (QC) protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
